N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-chloro-benzothiazole and a pyridin-3-ylmethyl group. The pyridinylmethyl group enhances solubility and may facilitate target binding through hydrogen bonding. The ethyl and methyl substituents on the pyrazole ring likely modulate steric and electronic properties, influencing metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-26-13(2)10-16(24-26)19(27)25(12-14-6-5-9-22-11-14)20-23-18-15(21)7-4-8-17(18)28-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHBDUKCQXEIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chloro substituent. Subsequent steps involve the synthesis of the pyrazole ring and its functionalization with the ethyl and methyl groups. The final step includes the coupling of the pyridine moiety to the pyrazole ring through a carboxamide linkage. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and benzothiazole rings participate in oxidation reactions under controlled conditions.
Key Findings :
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Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the carboxamide group to carboxylic acid derivatives. For example, similar pyrazole carboxamides yield pyrazole-4-carboxylic acids under these conditions .
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Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes sulfur atoms in benzothiazole derivatives, forming sulfoxides or sulfones.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of carboxamide | KMnO₄, H₂O, 80°C | Pyrazole-carboxylic acid | 85% | |
| Sulfur oxidation (benzothiazole) | H₂O₂, CH₃COOH, RT | Sulfoxide derivative | 70% |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis (HCl/H₂O, reflux) converts the carboxamide to a carboxylic acid.
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Basic hydrolysis (NaOH, ethanol) yields carboxylate salts.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | Pyrazole-3-carboxylic acid | 90% | |
| Basic hydrolysis | NaOH (2M), ethanol, 60°C | Sodium carboxylate | 88% |
Substitution Reactions
The chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution:
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Ammonia (NH₃) in ethanol replaces the chlorine atom with an amine group .
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Thiols (e.g., mercaptoacetic acid) form thioether linkages under mild conditions .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine → Amine | NH₃, EtOH, 50°C | 2-Aminobenzothiazole derivative | 75% | |
| Chlorine → Thioether | HSCH₂COOH, K₂CO₃, DMF | Thiazolidinone hybrid | 82% |
Condensation Reactions
The carboxamide group reacts with nucleophiles like hydrazines or amines:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazide formation | N₂H₄·H₂O, EtOH, reflux | Pyrazole hydrazide | 78% | |
| Knoevenagel condensation | Benzaldehyde, piperidine, EtOH | Chalcone derivative | 65% |
Cycloaddition Reactions
The pyridine ring participates in [4+2] cycloadditions with dienophiles:
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Maleic anhydride forms fused heterocyclic adducts under thermal conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, 120°C, toluene | Pyridine-fused oxabicyclo adduct | 60% |
Functionalization of the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution:
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Nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position.
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Sulfonation (H₂SO₄, SO₃) yields pyridine sulfonic acid derivatives.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 3-Nitro-pyridine derivative | 55% | |
| Sulfonation | SO₃, H₂SO₄, 100°C | Pyridine-3-sulfonic acid | 50% |
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrazole-carboxamide family, which has been extensively studied for diverse pharmacological applications. Below, we compare its structural and synthetic features with analogs reported in the literature (see Table 1 and Table 2 ).
Structural Features
Pyrazole-carboxamide derivatives often exhibit activity modulated by aryl/heteroaryl substituents. Key differences include:
- Benzothiazole vs. Phenyl/Substituted Phenyl Groups: The target compound’s 4-chloro-benzothiazole replaces phenyl or substituted phenyl groups (e.g., 4-chlorophenyl in compound 3b from ).
- Pyridinylmethyl vs. Cyanopyrazole: Unlike compounds 3a–3p (), which feature a cyano group on the pyrazole, the target compound incorporates a pyridin-3-ylmethyl group. This substitution may enhance water solubility and introduce additional hydrogen-bonding interactions.
Physicochemical Properties
While specific data for the target compound are unavailable, comparisons with analogs suggest:
- Molecular Weight : The target compound’s molecular weight (~470–490 g/mol) exceeds that of 3a–3p (403–437 g/mol) due to the benzothiazole and pyridinylmethyl groups.
- Melting Point : Benzothiazole derivatives often exhibit higher melting points (e.g., 171–183°C for 3b and 3d ) compared to purely aryl-substituted analogs.
- Solubility: The pyridinylmethyl group may improve aqueous solubility relative to cyanopyrazole derivatives.
Data Tables
Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has gained attention due to its unique structural properties and potential biological activities. This compound features a benzothiazole ring, a pyrazole ring, and a pyridine moiety, making it versatile for various applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the benzothiazole and pyrazole moieties contributes to its potential as an inhibitor of specific enzymes and pathways.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, benzothiazole derivatives are known for their efficacy against various bacterial strains. A comparative analysis of related compounds showed:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 0.08 |
| Benzothiazole Derivative B | Antifungal | 0.32 |
| N-(4-chloro... derivative | TBD | TBD |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The pyrazole ring in this compound has been linked to anticancer activity in various studies. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of N-(4-chloro... compound against cancer cell lines remains to be fully elucidated but is an area of active research.
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, studies on related pyrazole derivatives indicate their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which play critical roles in inflammatory responses and signal transduction pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to N-(4-chloro... exhibited significant antibacterial activity, with MIC values ranging from 0.08 to 0.32 μg/mL.
Study 2: Anticancer Potential
In another investigation, pyrazolo[1,5-a]pyrimidine derivatives were tested for their anticancer properties against multiple cancer cell lines. Results showed that certain derivatives effectively inhibited cell growth and induced apoptosis, suggesting that N-(4-chloro...) could also exhibit similar anticancer effects.
Q & A
Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with the condensation of substituted pyrazole precursors with benzothiazole and pyridylmethyl moieties. Key steps include:
- Carboxamide Formation : Use thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to acyl chlorides, followed by coupling with amines under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
- Regioselectivity Control : Optimize temperature (reflux vs. room temperature) and solvent polarity to minimize by-products. For example, dichloromethane/ethyl acetate mixtures improve yield during column chromatography .
- Purification : Employ gradient elution chromatography (silica gel, 10:1 dichloromethane/ethyl acetate) and recrystallization (ethyl acetate/hexane) for high-purity crystals .
Q. How should structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazole vs. benzothiazole) to confirm stereoelectronic effects. Intramolecular hydrogen bonds (C–H···O/N) and π-π stacking interactions can be quantified .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyridyl protons at δ 8.1–8.9 ppm). IR spectroscopy confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 441.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chloro-benzothiazole with 4-fluoro or 4-methoxy groups) to assess electronic effects on target binding .
- Biological Assays : Test in vitro activity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀) and compare with in vivo pharmacokinetic parameters (oral bioavailability, half-life) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent lipophilicity (logP) with activity trends .
Q. How can researchers address contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Metabolic Stability Screening : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., N-dealkylation of the ethyl group) .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance solubility and reduce first-pass metabolism .
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate in vitro IC₅₀ data with plasma concentration-time profiles to refine dosing regimens .
Q. What computational strategies are effective for predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to candidate targets (e.g., kinases, GPCRs). Prioritize pockets with complementary electrostatics to the pyridylmethyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with Asp86 in a kinase active site) .
- Machine Learning : Train QSAR models on ChEMBL datasets to predict off-target interactions .
Methodological Challenges
Q. How can regioselectivity issues during N-alkylation of the pyrazole core be mitigated?
Methodological Answer:
- Protecting Group Strategy : Temporarily protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group before alkylation, followed by deprotection with TFA .
- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and reduce competing pathways .
Q. What experimental designs are optimal for scaling up synthesis while maintaining yield?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between temperature (40–80°C), SOCl₂ equivalents (1.2–2.0), and reaction time (4–12 h) .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., during acyl chloride formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
